![molecular formula C28H24N2 B2423247 13-(2,5-Dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridin CAS No. 860644-58-2](/img/structure/B2423247.png)

13-(2,5-Dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

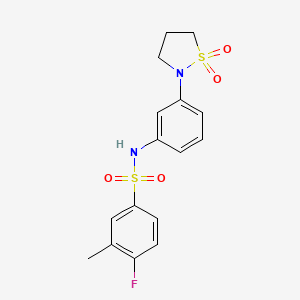

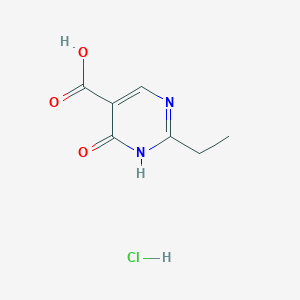

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .

Synthesis Analysis

Acridine derivatives have been synthesized using various methods . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .Molecular Structure Analysis

Acridine is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .Wissenschaftliche Forschungsanwendungen

Krebstherapie und DNA-Interkalation

Acridinderivate werden aktiv als potenzielle therapeutische Mittel für verschiedene Erkrankungen, einschließlich Krebs, erforscht. Ihre Wirkungsweise beinhaltet hauptsächlich die DNA-Interkalation, bei der sich das Acridinmolekül zwischen die DNA-Basenpaare einfügt. Diese Interaktion kann zur Entwindung der Doppelhelix und zur anschließenden Störung biologischer Prozesse führen, die DNA und verwandte Enzyme betreffen . Forscher erforschen weiterhin effektive Ansätze zur Optimierung von Acridinderivaten für die Krebsbehandlung.

Antitumoraktivität

Eine Reihe einzigartiger Hybridverbindungen, wie z. B. 5-Acridin-9-ylmethylen-3-benzyl-thiazolidin-2,4-dione, wurden synthetisiert. Diese Derivate zeigen Antitumoraktivität, und ihre Zellviabilität wurde mit Assays wie dem 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid (MTT)-Assay bewertet. Zusätzlich wurden elektrochemische Methoden eingesetzt, um ihre Wechselwirkungen mit DNA zu untersuchen .

Photovoltaische Anwendungen

Die Dotierung von Acridinorange (3,6-Bis(dimethylamino)acridin) in bestimmte Gerüste, wie z. B. 2-Methoxy-5(20-Ethylhexyloxy)-1,4-phenylenvinylen, hat vielversprechende Ergebnisse für photovoltaische Anwendungen erzielt .

Materialwissenschaften und Organoelektronik

Acridinderivate finden aufgrund ihrer einzigartigen strukturellen Merkmale Verwendung in den Materialwissenschaften und der Organoelektronik. Forscher haben synthetische Gerüstfortschritte und Modifikationen untersucht, um ihre Eigenschaften zu verbessern .

Antibakterielle Eigenschaften

Historisch wurden Acridinderivate wie Acriflavin und Proflavin als potente antibakterielle Mittel identifiziert. Ihre planaren aromatischen Ringe, Heteroatome und Stickstofffunktionalitäten tragen zu ihrer Interkalation in doppelsträngige DNA bei, was sie zu wirksamen Desinfektionsmitteln und Antibakterien macht .

Synthetische Methoden und Gerüsttransformationen

Wissenschaftler haben sich auf die Entwicklung synthetischer Methoden zur Herstellung von Acridinskeletten konzentriert. Ein grundlegendes strukturelles Merkmal, das von Acridinderivaten geteilt wird, ist die Acridin-3,6-diamin-Komponente. Das Verständnis ihrer synthetischen Transformationen ist entscheidend für die Weiterentwicklung ihrer Anwendungen in verschiedenen Bereichen .

Wirkmechanismus

Target of Action

The primary targets of acridine-based compounds, such as 13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine, are DNA and related enzymes . These targets play a crucial role in cell biology, particularly in the replication and transcription processes.

Mode of Action

The compound interacts with its targets primarily through a process known as DNA intercalation . This involves the planar aromatic rings of the compound inserting themselves between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore of the compound between the base pairs of the DNA . This interaction can cause the DNA helix to unwind .

Biochemical Pathways

The intercalation of the compound into the DNA disrupts the normal biochemical pathways involving DNA and related enzymes . This disruption can affect processes such as DNA replication and transcription, leading to downstream effects such as cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetics of acridine-based compounds involve the balance of absorption, distribution, metabolism, and excretion (ADME) processes . These processes are crucial for the compound’s bioavailability and therapeutic action . The ability of these compounds to penetrate the blood-brain barrier is also important for the treatment of central nervous system tumors or neurodegenerative diseases . The pharmacokinetic profiles of acridine drugs can be improved by conjugation with various nanoobjects such as liposomes or dendrimers .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA processes and the induction of cell death . This can lead to the inhibition of tumor growth in the case of cancer treatment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the reductive environment in tumor cells can provide partially hydrogenated acridines . Rapid metabolism of some acridines can lead to failure of the drugs in clinical trials . Therefore, understanding the action environment is crucial for optimizing the therapeutic use of these compounds.

Biochemische Analyse

Biochemical Properties

The compound 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomoleculesAcridine derivatives are known to interact with DNA and can act as DNA intercalators .

Cellular Effects

The effects of 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 13-(2,5-dimethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .

Eigenschaften

IUPAC Name |

13-[(2,5-dimethylphenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2/c1-18-11-12-19(2)22(15-18)17-30-26-10-6-4-8-23(26)24-14-13-21-16-20-7-3-5-9-25(20)29-27(21)28(24)30/h3-12,15-16H,13-14,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJIPUQRZXFZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C4=C2C5=NC6=CC=CC=C6C=C5CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2423167.png)

![5-(2-fluorobenzyl)-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423169.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2423177.png)

![(3Ar,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carbonyl chloride](/img/structure/B2423182.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2423183.png)

![1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxamide](/img/structure/B2423184.png)